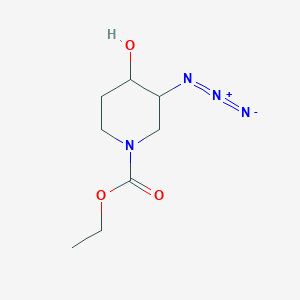
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat) is a synthetic peptide that mimics the activity of parathyroid hormone-related protein. This compound is of significant interest in the fields of biochemistry and medicine due to its role in calcium regulation and bone metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and tyrosine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and calcium homeostasis.
Medicine: Explored as a potential therapeutic agent for conditions like osteoporosis.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to the parathyroid hormone receptor, activating downstream signaling pathways that regulate calcium levels in the body. This interaction influences bone resorption and formation, making it a critical player in bone metabolism.
Comparison with Similar Compounds
Similar Compounds
Parathyroid Hormone (1-34): A shorter fragment with similar biological activity.
Parathyroid Hormone-Related Protein (1-141): A longer peptide with broader physiological roles.
Uniqueness
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) is unique due to its specific amino acid substitutions, which confer distinct biological properties and potential therapeutic advantages over other related peptides.
Properties
CAS No. |
181057-31-8 |
|---|---|
Molecular Formula |
C196H308N58O53 |
Molecular Weight |
4324.973 |
InChI |
InChI=1S/C196H308N58O53/c1-25-101(17)154(188(301)221-106(22)160(273)225-127(57-62-149(264)265)170(283)251-157(104(20)28-4)191(304)245-139(80-115-87-211-94-220-115)184(297)254-158(108(24)257)192(305)222-107(23)161(274)224-126(56-61-148(262)263)169(282)246-142(193(306)307)75-110-50-52-116(258)53-51-110)252-183(296)133(73-99(13)14)237-178(291)136(77-112-84-208-91-217-112)242-179(292)137(78-113-85-209-92-218-113)240-175(288)132(72-98(11)12)235-177(290)135(76-111-83-215-118-44-33-32-43-117(111)118)239-176(289)134(74-109-41-30-29-31-42-109)238-166(279)123(49-40-68-214-196(206)207)228-164(277)121(47-38-66-212-194(202)203)227-165(278)122(48-39-67-213-195(204)205)229-172(285)129(69-95(5)6)236-182(295)141(82-152(270)271)243-168(281)125(55-60-146(201)260)232-190(303)156(103(19)27-3)253-186(299)144(90-256)247-163(276)120(46-35-37-65-198)223-147(261)88-216-162(275)119(45-34-36-64-197)226-181(294)140(81-151(268)269)244-180(293)138(79-114-86-210-93-219-114)241-174(287)131(71-97(9)10)234-173(286)130(70-96(7)8)233-167(280)124(54-59-145(200)259)231-189(302)155(102(18)26-2)250-171(284)128(58-63-150(266)267)230-185(298)143(89-255)248-187(300)153(100(15)16)249-159(272)105(21)199/h29-33,41-44,50-53,83-87,91-108,119-144,153-158,215,255-258H,25-28,34-40,45-49,54-82,88-90,197-199H2,1-24H3,(H2,200,259)(H2,201,260)(H,208,217)(H,209,218)(H,210,219)(H,211,220)(H,216,275)(H,221,301)(H,222,305)(H,223,261)(H,224,274)(H,225,273)(H,226,294)(H,227,278)(H,228,277)(H,229,285)(H,230,298)(H,231,302)(H,232,303)(H,233,280)(H,234,286)(H,235,290)(H,236,295)(H,237,291)(H,238,279)(H,239,289)(H,240,288)(H,241,287)(H,242,292)(H,243,281)(H,244,293)(H,245,304)(H,246,282)(H,247,276)(H,248,300)(H,249,272)(H,250,284)(H,251,283)(H,252,296)(H,253,299)(H,254,297)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H,306,307)(H4,202,203,212)(H4,204,205,213)(H4,206,207,214)/t101-,102-,103-,104-,105-,106-,107-,108+,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,153-,154-,155-,156-,157-,158-/m0/s1 |
InChI Key |
ZSEMZPLGEDCQOW-VKEIHYJQSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC7=CNC=N7)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


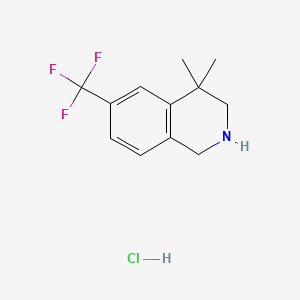
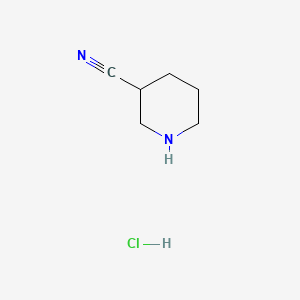
![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)
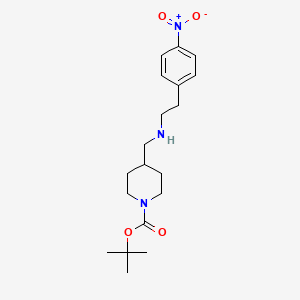
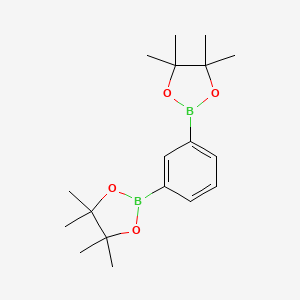
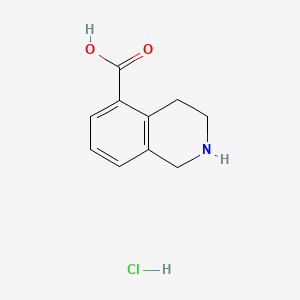
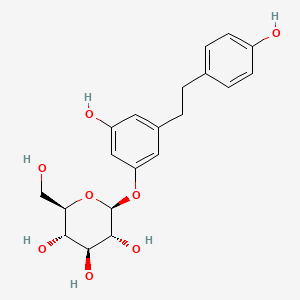
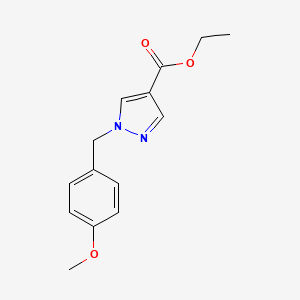

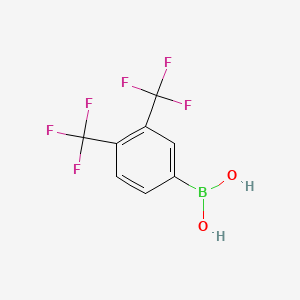

![tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B598296.png)
![2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B598297.png)
